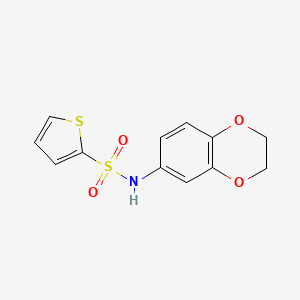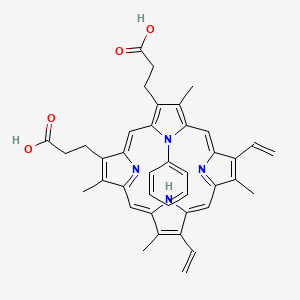
N-Phenylprotoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylprotoporphyrin IX is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple functional groups and a phenyl substituent, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylprotoporphyrin IX typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. Purification steps, such as chromatography and crystallization, are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylprotoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring, affecting its reactivity.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-Phenylprotoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of porphyrins and their derivatives.
Biology: The compound’s ability to mimic natural porphyrins makes it valuable in studying heme proteins and other biological systems.
Industry: The compound’s unique properties make it useful in the development of sensors, catalysts, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-Phenylprotoporphyrin IX involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hematoporphyrin: Similar in structure but lacks the phenyl substituent.
Protoporphyrin IX: Another naturally occurring porphyrin with different functional groups.
Mesoporphyrin: Contains ethyl groups instead of vinyl groups.
Uniqueness
The presence of the phenyl substituent and the specific arrangement of functional groups make N-Phenylprotoporphyrin IX unique
Propiedades
Número CAS |
80367-89-1 |
|---|---|
Fórmula molecular |
C40H38N4O4 |
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21-phenyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O4/c1-7-27-22(3)31-18-32-24(5)29(14-16-39(45)46)36(43-32)21-38-30(15-17-40(47)48)25(6)37(44(38)26-12-10-9-11-13-26)20-35-28(8-2)23(4)33(42-35)19-34(27)41-31/h7-13,18-21,41H,1-2,14-17H2,3-6H3,(H,45,46)(H,47,48) |
Clave InChI |
DBKSOCPRBDIFRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |
Sinónimos |
N-phenylprotoporphyrin IX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


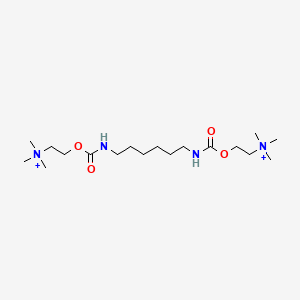
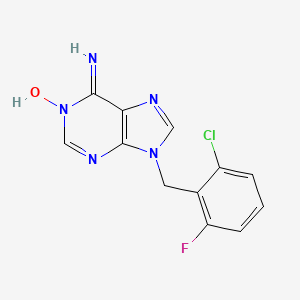
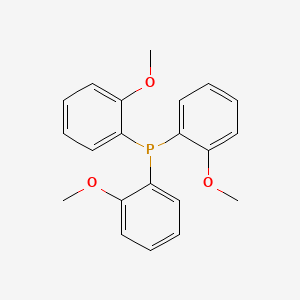
![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)
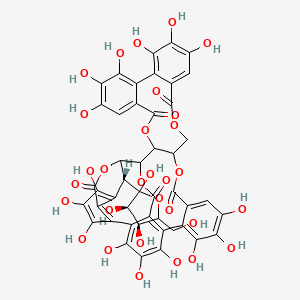
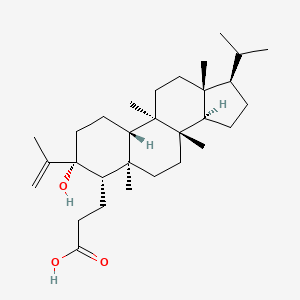

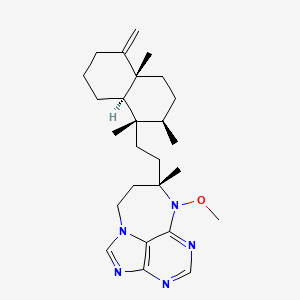
![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)
![ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-](/img/structure/B1216247.png)
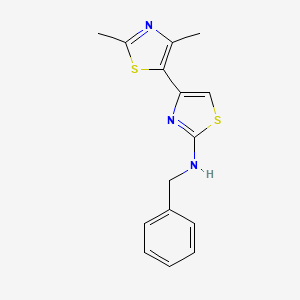
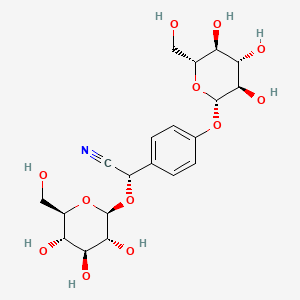
![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
